1,1'-{4-[(4-Bromophenyl)amino]-6-hydroxy-2-(4-methoxyphenyl)-6-methylcyclohex-3-ene-1,3-diyl}diethanone
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Overview
Description
1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-6-(4-METHOXYPHENYL)-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-6-(4-METHOXYPHENYL)-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE typically involves multiple steps:
Formation of the cyclohexene ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetyl group: This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Amino group substitution: The amino group is introduced via nucleophilic substitution using 4-bromoaniline.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-6-(4-METHOXYPHENYL)-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Hydrolysis: The acetyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, hydrogen peroxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: 4-bromoaniline, thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Ketones.
Reduction: Alcohols.
Substitution: Amines, thiols.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-6-(4-METHOXYPHENYL)-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Industrial Applications: It is explored for its use in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-6-(4-METHOXYPHENYL)-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-{5-ACETYL-2-[(4-CHLOROPHENYL)AMINO]-4-HYDROXY-6-(4-METHOXYPHENYL)-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE
- 1-{5-ACETYL-2-[(4-FLUOROPHENYL)AMINO]-4-HYDROXY-6-(4-METHOXYPHENYL)-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE
Uniqueness
1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-6-(4-METHOXYPHENYL)-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological molecules compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C24H26BrNO4 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
1-[3-acetyl-4-(4-bromoanilino)-6-hydroxy-2-(4-methoxyphenyl)-6-methylcyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C24H26BrNO4/c1-14(27)21-20(26-18-9-7-17(25)8-10-18)13-24(3,29)23(15(2)28)22(21)16-5-11-19(30-4)12-6-16/h5-12,22-23,26,29H,13H2,1-4H3 |
InChI Key |
FFFRFJNTNOZHDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=C(C=C2)Br)C(=O)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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